molecular formula C9H6ClNO2 B1437730 4-Chloroquinoline-6,7-diol CAS No. 1256637-72-5

4-Chloroquinoline-6,7-diol

Cat. No.: B1437730
CAS No.: 1256637-72-5
M. Wt: 195.6 g/mol
InChI Key: VIMMURSJTXDJSI-UHFFFAOYSA-N
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Description

4-Chloroquinoline-6,7-diol is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of quinoline, a nitrogen-containing bicyclic compound This compound is known for its crystalline solid structure and pale yellow color

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.

    Biology: It has been investigated for its antitumor and antiproliferative properties, showing potential in cancer research.

    Medicine: It has been studied for its anti-inflammatory and anti-fibrotic effects, making it a candidate for therapeutic applications.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Safety and Hazards

4-CQD is classified as a warning signal word. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinoline-6,7-diol can be achieved through several methods. One common method involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline-2-ol with chloroacetyl chloride or chloroformic acid. Another method includes the reaction of 4-bromoquinoline with potassium tert-butoxide or the oxidative demethylation of 4-methoxyquinoline.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinoline-6,7-diol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinoline derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced quinoline compounds.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as halogenated quinolines, alkylated quinolines, and hydroxylated quinolines .

Mechanism of Action

The mechanism of action of 4-Chloroquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by affecting the expression of certain genes and proteins. Additionally, it suppresses the secretion of pro-inflammatory cytokines and reduces the accumulation of collagen fibers, contributing to its anti-inflammatory and anti-fibrotic effects.

Comparison with Similar Compounds

4-Chloroquinoline-6,7-diol can be compared with other similar compounds, such as:

    Quinine: An antimalarial agent with a similar quinoline structure.

    Chloroquine: Another antimalarial drug with a 4-aminoquinoline structure.

    Tafenoquine: A newer antimalarial drug with a similar quinoline core.

    Mefloquine: An antimalarial drug with a quinoline structure and additional functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological properties and reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

4-chloroquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-11-7-4-9(13)8(12)3-5(6)7/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMMURSJTXDJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a tube with a stirring bar was introduced 4-chloro-6,7-dimethoxyquinoline (1.5 g, 6.71 mmol) and 15 g of pyridinium hydrochloride. The tube was sealed and the mixture stirred at 200° C. for 1 h. The reaction was cooled to RT and a saturated solution of NaHCO3 was added followed by EtOAc. The EtOAc layer was washed with a saturated solution of NaHCO3, and the aqueous solution was back extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum. The crude mixture was used in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
15 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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